CD38 vs. AC1 Inhibitory Selectivity Profile
4-Bromo-N-cyclobutylbenzamide demonstrates a 19.6-fold selectivity for human CD38 over human Adenylate Cyclase 1 (AC1) under comparable biochemical assay conditions. This differential activity is critical, as the compound is a moderate inhibitor of CD38 (IC50 510 nM) but a negligible inhibitor of AC1 (IC50 10,000 nM). This selectivity window is a key differentiator from other screening hits that may show a more promiscuous or opposing selectivity profile [REFS-1, REFS-2].
| Evidence Dimension | Target selectivity (CD38 vs. AC1 inhibition) |
|---|---|
| Target Compound Data | Human CD38 IC50: 510 nM; Human AC1 IC50: 10,000 nM |
| Comparator Or Baseline | The compound's own activity at a secondary human target (AC1) in a similar biochemical assay. |
| Quantified Difference | 19.6-fold selectivity for CD38 over AC1 (10,000 nM / 510 nM). |
| Conditions | CD38 Assay: Inhibition of recombinant human CD38 extracellular domain expressed in Pichia pastoris using NAD as substrate. AC1 Assay: Inhibition of human AC1 expressed in HEK293 cells measured by a decrease in A23187-stimulated cAMP accumulation. |
Why This Matters
This intra-compound selectivity profile defines its utility as a chemical probe for CD38-dependent pathways, providing a built-in mechanism to control for off-target activity at AC1, a critical factor for experimental design and data interpretation.
- [1] BindingDB. BDBM50111218 (CHEMBL3604734): Inhibition of human CD38. Affinity Data: IC50 510 nM. View Source
- [2] BindingDB. BDBM50521081 (CHEMBL4576094): Inhibition of human AC1. Affinity Data: IC50 10,000 nM. View Source
